6-Cyano-N-(2-cyano-3-methylphenyl)pyridine-3-sulfonamide 6-Cyano-N-(2-cyano-3-methylphenyl)pyridine-3-sulfonamide
Brand Name: Vulcanchem
CAS No.: 1465368-84-6
VCID: VC7150536
InChI: InChI=1S/C14H10N4O2S/c1-10-3-2-4-14(13(10)8-16)18-21(19,20)12-6-5-11(7-15)17-9-12/h2-6,9,18H,1H3
SMILES: CC1=C(C(=CC=C1)NS(=O)(=O)C2=CN=C(C=C2)C#N)C#N
Molecular Formula: C14H10N4O2S
Molecular Weight: 298.32

6-Cyano-N-(2-cyano-3-methylphenyl)pyridine-3-sulfonamide

CAS No.: 1465368-84-6

Cat. No.: VC7150536

Molecular Formula: C14H10N4O2S

Molecular Weight: 298.32

* For research use only. Not for human or veterinary use.

6-Cyano-N-(2-cyano-3-methylphenyl)pyridine-3-sulfonamide - 1465368-84-6

Specification

CAS No. 1465368-84-6
Molecular Formula C14H10N4O2S
Molecular Weight 298.32
IUPAC Name 6-cyano-N-(2-cyano-3-methylphenyl)pyridine-3-sulfonamide
Standard InChI InChI=1S/C14H10N4O2S/c1-10-3-2-4-14(13(10)8-16)18-21(19,20)12-6-5-11(7-15)17-9-12/h2-6,9,18H,1H3
Standard InChI Key ZHKPHTANORHNND-UHFFFAOYSA-N
SMILES CC1=C(C(=CC=C1)NS(=O)(=O)C2=CN=C(C=C2)C#N)C#N

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a pyridine ring substituted at the 3-position with a sulfonamide group (SO2NH-\text{SO}_2\text{NH}-) and at the 6-position with a cyano group (CN-\text{CN}). The sulfonamide nitrogen is further bonded to a 2-cyano-3-methylphenyl moiety, introducing steric and electronic complexity (Fig. 1) .

Key structural attributes:

  • Pyridine core: Provides aromaticity and hydrogen-bonding capabilities.

  • Sulfonamide bridge: Enhances solubility and facilitates interactions with biological targets.

  • Cyanophenyl substituent: Introduces electron-withdrawing effects and planar geometry.

Physicochemical Data

PropertyValueSource
Molecular FormulaC14H10N4O2S\text{C}_{14}\text{H}_{10}\text{N}_4\text{O}_2\text{S}
Molecular Weight298.32 g/mol
DensityNot Available
Melting/Boiling PointsNot Available

Compared to structurally related compounds like 2-chloro-6-cyano-N-methylpyridine-3-sulfonamide (MW 231.66 g/mol) , this compound’s higher molecular weight reflects its additional cyano and methylphenyl groups.

Synthesis and Industrial Applications

Synthetic Pathways

The compound is synthesized via sulfonylation reactions, as detailed in patent EP1284733A1 . A high-yield method involves:

  • Chlorosulfonation: Reacting 4-chloropyridine with chlorosulfonic acid to form 3-sulfonylchloride-4-chloropyridine.

  • Amination: Treating the intermediate with 2-cyano-3-methylaniline under controlled ammonia concentrations to prevent byproduct formation .

This process achieves >95% purity by minimizing condensation byproducts, making it scalable for industrial use .

Role in Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing torsemide, a loop diuretic. Its sulfonamide group is critical for binding to carbonic anhydrase isoforms, a mechanism shared with drugs like SLC-0111 .

Future Research Directions

  • Pharmacokinetic Profiling: Assess oral bioavailability and metabolic stability.

  • Target Validation: Screen against NLRP3 and CA IX isoforms.

  • Structural Optimization: Modify substituents to enhance potency and selectivity.

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